

# A Technical Guide to ON 108600: Discovery and Biological Characterization

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## Compound of Interest

Compound Name: ON 108600

Cat. No.: B10833152

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## Abstract

**ON 108600** is a novel multi-kinase inhibitor demonstrating significant potential in oncology, particularly for aggressive and chemotherapy-resistant cancers. This technical guide provides a comprehensive overview of the discovery and biological characterization of **ON 108600**, with a focus on its mechanism of action, anti-proliferative and pro-apoptotic effects, and preclinical efficacy. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

## Discovery of ON 108600

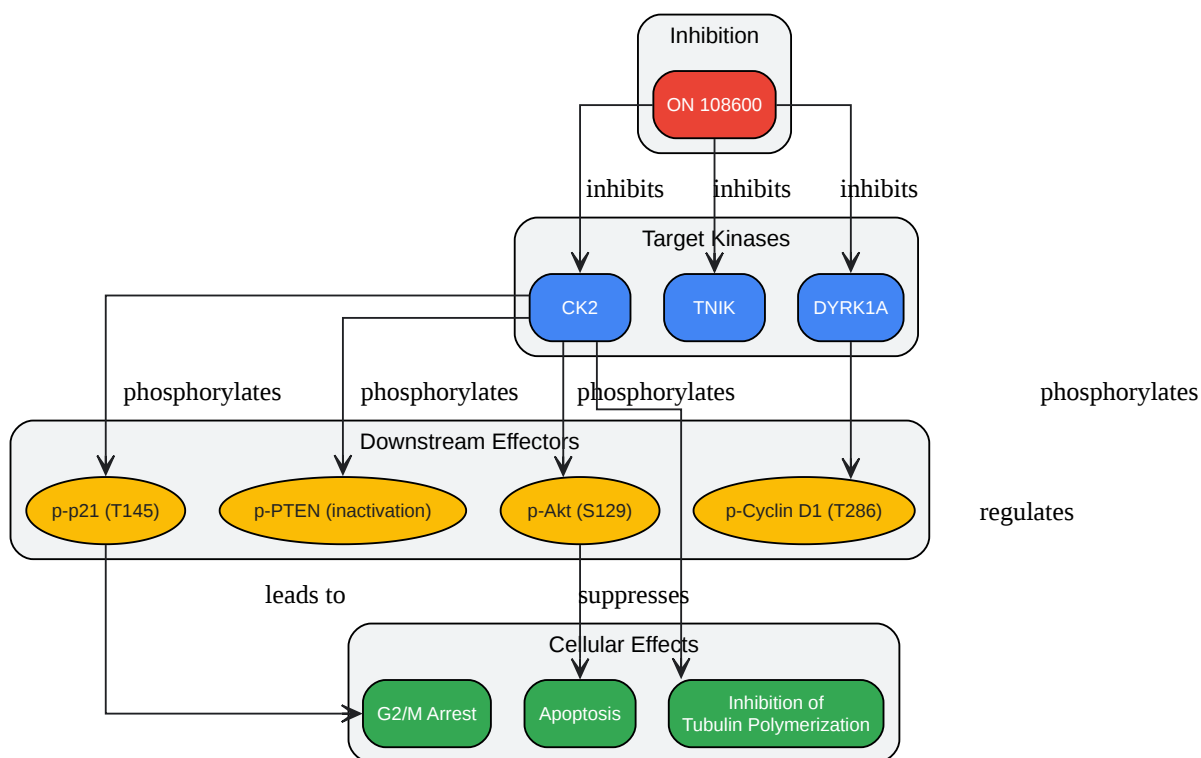
**ON 108600** was identified through a functional screen of approximately 4,000 compounds aimed at discovering novel therapeutics that could suppress the breast cancer stem cell (BCSC)-like population.<sup>[1]</sup> This approach sought to identify compounds capable of targeting the chemotherapy-resistant subpopulation of cells responsible for tumor initiation, progression, and metastasis.<sup>[1]</sup>

## Mechanism of Action

**ON 108600** is a potent small molecule inhibitor of several protein kinases, primarily targeting Casein Kinase 2 (CK2), TRAF2 and NCK-interacting protein kinase (TNIK), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A).<sup>[1][2][3]</sup>

The inhibitory effects of **ON 108600** on these kinases lead to the disruption of multiple oncogenic signaling pathways involved in cell cycle progression, apoptosis, and cellular metabolism.[1][2] A key mechanism involves the inhibition of CK2, which in turn reduces the phosphorylation of PTEN and Akt at serine 129, leading to decreased activity of the Akt signaling pathway.[2] Furthermore, **ON 108600** has been shown to inhibit the phosphorylation of DYRK1A and TNIK substrates, such as Cyclin D1 (Thr286) and AXIN2, respectively.[4]

## Signaling Pathway Diagram



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Caption: **ON 108600** Signaling Pathway.

## Biological Characterization

### In Vitro Anti-proliferative and Cytotoxic Activity

**ON 108600** exhibits broad-spectrum anti-proliferative and cytotoxic activity across a range of cancer cell lines, with notable efficacy in triple-negative breast cancer (TNBC) cells.<sup>[1][2]</sup> It demonstrates significantly less toxicity towards normal, non-cancerous cells.<sup>[2]</sup>

Table 1: IC50 Values of **ON 108600** for Target Kinases

Kinase	IC50 (μM)
DYRK1A	0.016
DYRK1B	0.007
DYRK2	0.028
CK2α1	0.05
CK2α2	0.005
TNIK	0.005
Data sourced from MedchemExpress and Sato et al., 2021. <sup>[3]</sup>	

Table 2: IC50 Values of **ON 108600** in Various Breast Cancer Cell Lines

Cell Line	Subtype	IC50 (μM)
MDA-MB-231	Triple Negative	~0.1
Hs578T	Triple Negative	~0.1
MDA-MB-468	Triple Negative	~0.1
BT-549	Triple Negative	~0.1
MCF7	ER+, PR+, HER2-	~0.5
T47D	ER+, PR+, HER2-	~0.5
SK-BR-3	HER2+	~0.5

Approximate values  
interpreted from graphical data  
in Sato et al., 2021.

## Induction of Cell Cycle Arrest and Apoptosis

Treatment with **ON 108600** leads to a potent, dose- and time-dependent G2/M phase cell cycle arrest in cancer cells.[1][2] This is associated with the dephosphorylation of p21Cip1/Waf1 at Threonine 145.[2] Furthermore, **ON 108600** effectively induces apoptosis by activating the Caspase 3/7 signaling cascade.[2]

## In Vivo Efficacy

In preclinical xenograft models using TNBC cells, **ON 108600** treatment resulted in a significant reduction in tumor growth.[1] Notably, **ON 108600** demonstrated the ability to overcome chemotherapy resistance. When used in combination with standard chemotherapy agents like paclitaxel, it synergistically suppressed tumor growth and even eliminated established metastases in mouse models.[1]

## Experimental Protocols

### Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of **ON 108600** in cancer cell lines.

#### Methodology:

- **Cell Seeding:** Plate cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
- **Compound Treatment:** Treat the cells with a serial dilution of **ON 108600** (e.g., ranging from 0.01 to 10  $\mu$ M) or DMSO as a vehicle control.
- **Incubation:** Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- **Viability Assessment:** Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega) to each well according to the manufacturer's instructions.
- **Data Acquisition:** Measure the luminescence using a plate reader.
- **Data Analysis:** Normalize the results to the DMSO-treated control wells and calculate the IC<sub>50</sub> values using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).

## Cell Cycle Analysis

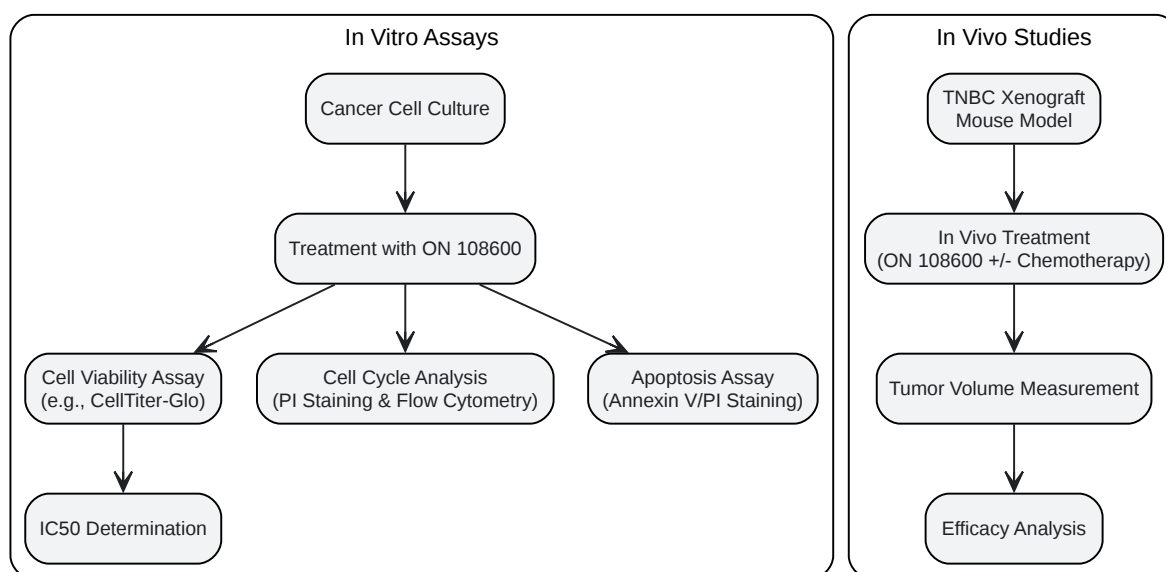
**Objective:** To assess the effect of **ON 108600** on cell cycle distribution.

#### Methodology:

- **Cell Treatment:** Seed cells in 6-well plates and treat with **ON 108600** at various concentrations or DMSO for the desired time period (e.g., 24 or 48 hours).
- **Cell Harvesting:** Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C overnight or until analysis.
- **Staining:** Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
- **Flow Cytometry:** Analyze the stained cells using a flow cytometer.

- Data Analysis: Use cell cycle analysis software (e.g., ModFit LT or FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

## Experimental Workflow Diagram



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Caption: General Experimental Workflow.

## Apoptosis Assay

Objective: To quantify the induction of apoptosis by **ON 108600**.

Methodology:

- Cell Treatment: Treat cells with **ON 108600** as described for the cell cycle analysis.
- Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

- **Staining:** Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
- **Incubation:** Incubate the cells in the dark at room temperature for 15 minutes.
- **Flow Cytometry:** Analyze the stained cells by flow cytometry.
- **Data Analysis:** Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

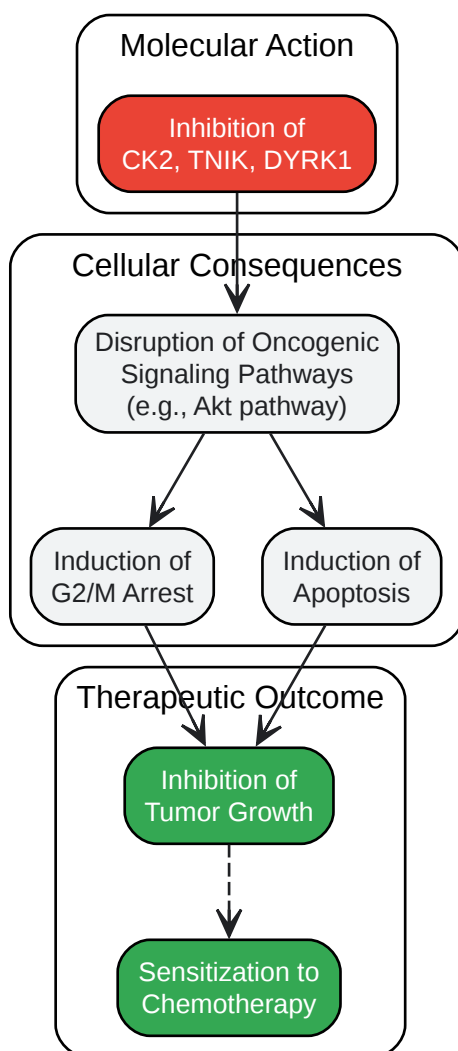
## Xenograft Mouse Model

**Objective:** To evaluate the in vivo anti-tumor efficacy of **ON 108600**.

**Methodology:**

- **Cell Implantation:** Subcutaneously inject a suspension of human TNBC cells (e.g., MDA-MB-231) into the flank of immunocompromised mice (e.g., nude or NSG mice).
- **Tumor Growth:** Allow the tumors to grow to a palpable size (e.g., 100-200 mm<sup>3</sup>).
- **Randomization and Treatment:** Randomize the mice into treatment groups (e.g., vehicle control, **ON 108600** alone, chemotherapy alone, **ON 108600** in combination with chemotherapy). Administer the treatments according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).
- **Tumor Measurement:** Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume ( $\text{Volume} = (\text{width}^2 \times \text{length})/2$ ).
- **Endpoint:** At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, western blotting).
- **Data Analysis:** Plot the tumor growth curves for each treatment group and perform statistical analysis to determine the significance of the anti-tumor effects.

## Logical Relationship of ON 108600's Effects



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Caption: Logical Flow of **ON 108600**'s Effects.

## Conclusion and Future Directions

**ON 108600** is a promising multi-kinase inhibitor with a well-defined mechanism of action that translates to potent anti-tumor activity in preclinical models of aggressive cancers, such as TNBC. Its ability to induce cell cycle arrest and apoptosis, and to overcome chemotherapy resistance, highlights its potential as a valuable therapeutic agent. Further clinical investigation is warranted to evaluate the safety and efficacy of **ON 108600** in cancer patients. The detailed information provided in this guide serves as a foundational resource for researchers and clinicians interested in advancing the development of this novel anti-cancer compound.



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